Cas no 1211543-01-9 (Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate)
![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate structure](https://de.kuujia.com/scimg/cas/1211543-01-9x500.png)
1211543-01-9 structure
Produktname:Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate
Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Rauvoyunine C
- 11-Methoxyburnamine 17-O-3',4',5'-trimethoxybenzoate
- [ "" ]
- Methyl (1R,9S,11S,15R,17R,19R)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-ox
- Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.
- FS-9489
- 1211543-01-9
- Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate
-
- Inchi: 1S/C32H36N2O9/c1-7-17-15-34-25-13-21(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-12-19(37-2)8-9-20(22)31/h7-12,21,25-26,33H,13-16H2,1-6H3
- InChI-Schlüssel: RZNFSKHVXGHGNJ-UHFFFAOYSA-N
- Lächelt: O1C2([H])C([H])([H])C34C5C([H])=C([H])C(=C([H])C=5N([H])C13C1([H])C([H])([H])C([H])(C(=C([H])C([H])([H])[H])C([H])([H])N12)C4(C(=O)OC([H])([H])[H])C([H])([H])OC(C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)OC([H])([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 592.24200
- Monoisotopenmasse: 592.24208073g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 43
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1150
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 114
- XLogP3: 3.3
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 173-175 ºC (acetone )
- Löslichkeit: Fast unlöslich (0,01 g/l) (25°C),
- PSA: 114.02000
- LogP: 3.58330
Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate Sicherheitsinformationen
- Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser
Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4901-1 mg |
Rauvoyunine C |
1211543-01-9 | 1mg |
¥2835.00 | 2022-02-28 | ||
TargetMol Chemicals | TN4901-5 mg |
Rauvoyunine C |
1211543-01-9 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
A2B Chem LLC | AE60984-5mg |
Rauvoyunine C |
1211543-01-9 | 95.0% | 5mg |
$702.00 | 2024-04-20 | |
TargetMol Chemicals | TN4901-1 ml * 10 mm |
Rauvoyunine C |
1211543-01-9 | 1 ml * 10 mm |
¥ 6010 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R82630-5 mg |
Rauvoyunine C |
1211543-01-9 | 5mg |
¥5600.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4901-1 mL * 10 mM (in DMSO) |
Rauvoyunine C |
1211543-01-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
TargetMol Chemicals | TN4901-5mg |
Rauvoyunine C |
1211543-01-9 | 5mg |
¥ 3940 | 2024-07-19 |
Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate Verwandte Literatur
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
1211543-01-9 (Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate) Verwandte Produkte
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